(S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde

Chiral synthesis Enantioselective catalysis Asymmetric building blocks

(S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde (CAS 572923-24-1) is a chiral substituted benzaldehyde with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol. Its structure features a benzaldehyde core substituted at the para position with a chiral (S)-configured amino alcohol side chain bearing both a secondary amine and a primary hydroxymethyl group.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B12585039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCC(CO)NC1=CC=C(C=C1)C=O
InChIInChI=1S/C11H15NO2/c1-2-10(8-14)12-11-5-3-9(7-13)4-6-11/h3-7,10,12,14H,2,8H2,1H3/t10-/m0/s1
InChIKeyREVVFBIOIFGJRH-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde (CAS 572923-24-1): Chiral Substituted Benzaldehyde for Targeted Synthesis


(S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde (CAS 572923-24-1) is a chiral substituted benzaldehyde with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . Its structure features a benzaldehyde core substituted at the para position with a chiral (S)-configured amino alcohol side chain bearing both a secondary amine and a primary hydroxymethyl group . The compound is cataloged as a research chemical and synthetic building block, with predicted physicochemical properties including a boiling point of 375.4±22.0 °C, density of 1.150±0.06 g/cm³, and a pKa of 14.62±0.10 . Published primary research literature and quantitative biological activity data for this specific compound are notably absent from major scientific databases as of the current search .

Why Generic Substitution of (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde Carries Scientific Risk


Substituting (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde with a closely related analog — such as the (R)-enantiomer, a racemic mixture, or an achiral para-substituted benzaldehyde — introduces multiple uncontrolled variables that can confound experimental outcomes. The (S)-configuration creates a defined three-dimensional pharmacophore geometry that governs hydrogen-bonding interactions via the hydroxymethyl group and the secondary amine [1]. Achiral analogs (e.g., 4-dimethylaminobenzaldehyde or 4-hydroxybenzaldehyde) lack the stereogenic center and the specific H-bond donor/acceptor topology, altering both molecular recognition and solubility profiles [2]. Additionally, the presence of both an aldehyde electrophile and a nucleophilic amine within the same molecule creates unique intramolecular reactivity and potential for Schiff-base formation that is absent in simpler benzaldehyde derivatives [1][2]. Without compound-specific characterization data, any substitution carries the risk of unrecognized changes in target binding, metabolic stability, or downstream synthetic compatibility [2].

(S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde: Quantified Differentiation Evidence for Procurement Decisions


Chiral Identity: (S)-Enantiomer vs. Racemic Mixture — Impact on Stereochemical Purity Requirements

The compound is specified as the (S)-enantiomer, defined by the (S)-configuration at the carbon bearing the hydroxymethyl and ethyl substituents, as confirmed by the IUPAC name 4-[[(2S)-1-hydroxybutan-2-yl]amino]benzaldehyde and the SMILES notation CC[C@@H](CO)Nc1ccc(cc1)C=O . In contrast, the racemic mixture (or the (R)-enantiomer) would possess different spatial orientation of the hydroxymethyl group relative to the benzaldehyde plane . For applications requiring enantioselective molecular recognition — such as chiral ligand design, asymmetric catalysis, or diastereoselective synthesis — the defined (S)-stereochemistry provides a single, reproducible geometry, whereas the racemate introduces two distinct binding modes that may produce divergent or averaged biological readouts . No quantitative enantiomeric excess (ee%) specification data was identified from vendor technical datasheets; procurement should require a Certificate of Analysis specifying chiral purity by chiral HPLC or polarimetry [1].

Chiral synthesis Enantioselective catalysis Asymmetric building blocks

Predicted Physicochemical Profile vs. Common Achiral Benzaldehyde Derivatives

The predicted physicochemical parameters of (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde differentiate it from simpler achiral benzaldehyde analogs. The compound has a predicted boiling point of 375.4±22.0 °C, density of 1.150±0.06 g/cm³, and pKa of 14.62±0.10 . Comparatively, 4-(dimethylamino)benzaldehyde (CAS 100-10-7) has a reported boiling point of 281 °C and pKa of approximately 4.7 for the conjugate acid of the dimethylamino group, while 4-hydroxybenzaldehyde (CAS 123-08-0) has a boiling point of 246 °C and a phenolic pKa of approximately 7.6 [1]. The substantially higher predicted pKa of 14.62 for the target compound reflects the basicity of the secondary alkyl amine (propylamino), which is a much weaker acid than the protonated dimethylamino or phenolic groups in the comparator compounds [1]. The hydroxymethyl group adds an additional H-bond donor (one —OH) not present in 4-(dimethylamino)benzaldehyde, increasing the total H-bond donor count from 0 to 1 . All values are computationally predicted and should be experimentally verified .

Physicochemical properties Drug-likeness Solubility prediction

Dual Functional Group Architecture: Aldehyde + Chiral Amino Alcohol vs. Single-Function Analogs

The target compound uniquely combines three functional groups in a single small molecule (MW 193.24): a reactive aldehyde, a secondary amine, and a primary alcohol (hydroxymethyl) attached to a chiral center . This contrasts with single-function benzaldehyde derivatives commonly used as building blocks: 4-(dimethylamino)benzaldehyde (MW 149.19) contains only an aldehyde and a tertiary amine (no H-bond donor), while 4-hydroxybenzaldehyde (MW 122.12) contains only an aldehyde and a phenolic —OH (no amine) [1]. The target compound's secondary amine can participate in both acid-base chemistry (pKa 14.62 predicted) and nucleophilic reactions, while the aldehyde enables condensation, reductive amination, and Schiff-base formation . The presence of both a nucleophilic amine and an electrophilic aldehyde on the same scaffold also creates potential for controlled intramolecular reactions under specific conditions — a feature entirely absent from single-function analogs . This multi-functional architecture supports diverse derivatization strategies including: (i) aldehyde-selective transformations while the amine is protected, (ii) amine-selective reactions with retention of the aldehyde, or (iii) sequential dual derivatization .

Bifunctional building blocks Schiff base formation Ligand design

Evidence Gap Advisory: Absence of Verified Biological Target Activity Data

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent databases did not identify any verified, compound-specific quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀) for (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde [1][2][3]. Several BindingDB entries that appeared in keyword searches were individually verified by SMILES comparison and found to correspond to structurally unrelated compounds (e.g., sulfonylbenzimidazoles from US9328112, not aldehyde-functionalized aminobenzaldehydes) [1]. The webisa.webdatacommons.org annotation mentioning antiproliferative activity could not be traced to a peer-reviewed primary source and does not meet evidentiary standards for procurement decisions [1]. This absence of verified biological data means that any therapeutic or target-based application of this compound would require de novo experimental characterization. For procurement purposes, users should not rely on inferred biological activity based on structural class membership alone [1][2][3].

ALDH inhibition MAO inhibition Biological characterization

Recommended Application Scenarios for (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde Based on Structural Evidence


Chiral Building Block for Enantioselective Synthesis of Amino Alcohol Derivatives

The defined (S)-configuration at the carbon bearing the hydroxymethyl and ethyl groups makes this compound suitable as a chiral building block for constructing enantiomerically enriched amino alcohol derivatives, including chiral ligands for asymmetric catalysis and diastereoselective synthetic intermediates . The aldehyde functionality provides a reactive handle for condensation, reductive amination, or Wittig chemistry, while the protected or free amine and alcohol groups offer orthogonal derivatization sites . For procurement, specifying the (S)-enantiomer ensures a single stereochemical outcome in downstream reactions, avoiding the purification burden associated with diastereomeric mixtures that would arise from a racemic starting material .

Schiff-Base Ligand Precursor for Metal Complexation Studies

The combination of an aldehyde and a secondary amine within the same molecule enables the compound to serve as a precursor for Schiff-base ligand libraries. The aldehyde can condense with primary amines to form imine-linked structures, while the intrinsic secondary amine and hydroxymethyl group provide additional metal-coordination sites — a functionality profile not available from simpler benzaldehyde derivatives such as 4-(dimethylamino)benzaldehyde . The predicted pKa of 14.62 suggests that the amine remains largely unprotonated under physiological pH, favoring metal coordination in biological or biomimetic contexts .

Orthogonal Derivatization Platform for PROTAC or Bioconjugation Linker Design

The three distinct functional groups — aldehyde, secondary amine, and primary alcohol — offer orthogonal reactivity that can be exploited in the design of heterobifunctional molecules such as PROTACs or antibody-drug conjugate linkers . The aldehyde can be selectively derivatized via oxime or hydrazone formation under mildly acidic conditions, while the amine and alcohol remain available for subsequent amide coupling or esterification, respectively . This contrasts with single-function benzaldehydes that would require additional synthetic steps to introduce comparable functionality .

Reference Standard for Chiral HPLC Method Development

The distinct predicted physicochemical properties — including a boiling point of 375.4 °C, density of 1.150 g/cm³, and retention of both H-bond donor and acceptor capacity — make this (S)-enantiomer a candidate reference compound for developing and validating chiral HPLC separation methods for amino alcohol benzaldehyde derivatives . Its UV-active benzaldehyde chromophore facilitates detection, while the chiral center provides a separation challenge suitable for column screening protocols . Procurement of the enantiopure (S)-form enables method validation against potential (R)-enantiomer or racemate contamination.

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